molecular formula C6H13N3S B3394750 N-Methylpyrrolidine-1-carbothiohydrazide CAS No. 85748-58-9

N-Methylpyrrolidine-1-carbothiohydrazide

Cat. No. B3394750
CAS RN: 85748-58-9
M. Wt: 159.26 g/mol
InChI Key: RVVMYNGLLHYXIM-UHFFFAOYSA-N
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Description

“N-Methylpyrrolidine” is a chemical compound with the formula C5H11N . It is also known by other names such as “1-Methylpyrrolidine”, “N-Methyltetrahydropyrrole”, and "Pyrrolidine, N-methyl" .


Synthesis Analysis

A green, efficient, and low-cost process for the synthesis of N-Methylpyrrolidine (NMPD) from 1,4-butanediol (BDO) and methylamine (MA) via a one-pot method has been developed . Under optimized reaction conditions, more than 90% yield of NMPD was achieved over a Cu and Ni modified ZSM-5 catalyst .


Molecular Structure Analysis

The molecular weight of N-Methylpyrrolidine is 85.1475 . The IUPAC Standard InChI is InChI=1S/C5H11N/c1-6-4-2-3-5-6/h2-5H2,1H3 .


Chemical Reactions Analysis

N-Methylpyrrolidine has been used as an effective organocatalyst for the regioselective synthesis of 3-hydroxy-3,5/6-di-aryl-1H-imidazo [1,2-a]imidazol-2 (3H)-ones .


Physical And Chemical Properties Analysis

N-Methylpyrrolidine is a liquid . The refractive index is n20/D 1.425, and the density is 0.800 g/mL at 20°C (lit.) .

Safety and Hazards

N-Methylpyrrolidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid that causes skin irritation and serious eye irritation . It may cause respiratory irritation, damage the unborn child, and cause damage to organs through prolonged or repeated exposure .

Future Directions

The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .

properties

IUPAC Name

N-methylpyrrolidine-1-carbothiohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3S/c1-8(7)6(10)9-4-2-3-5-9/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVMYNGLLHYXIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)N1CCCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60523043
Record name N-Methylpyrrolidine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85748-58-9
Record name N-Methylpyrrolidine-1-carbothiohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60523043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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